

Spectroscopic Profile of 4-aminotetrahydro-2H-pyran-4-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-aminotetrahydro-2H-pyran-4-carboxylic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for the novel heterocyclic amino acid, **4-aminotetrahydro-2H-pyran-4-carboxylic acid**. This compound, a valuable building block in medicinal chemistry, has been characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the experimental protocols and present the spectral data in a clear, tabulated format for ease of reference and comparison.

Spectroscopic Data Summary

The empirical formula for **4-aminotetrahydro-2H-pyran-4-carboxylic acid** is $C_6H_{11}NO_3$, with a molecular weight of 145.16 g/mol. [1] The structural and spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Due to the absence of specific experimental data in the public domain, the following are predicted 1H and ^{13}C NMR chemical shifts based on the analysis of its functional groups and structural analogs. The tetrahydropyran ring is expected to adopt a chair conformation, leading to distinct signals for axial and equatorial protons.

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-12	br s	1H	-COOH
~7-8	br s	2H	-NH ₂
~3.6-3.8	m	2H	H-2e, H-6e
~3.4-3.6	m	2H	H-2a, H-6a
~2.0-2.2	m	2H	H-3e, H-5e
~1.6-1.8	m	2H	H-3a, H-5a

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~175-180	-COOH
~65-70	C-2, C-6
~55-60	C-4
~30-35	C-3, C-5

Infrared (IR) Spectroscopy Data

The IR spectrum of **4-aminotetrahydro-2H-pyran-4-carboxylic acid** is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and primary amine functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (from COOH)
~3300	Medium	N-H stretch (asymmetric)
~3200	Medium	N-H stretch (symmetric)
2980-2850	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (from COOH)
~1600	Medium	N-H bend (scissoring)
1440-1395	Medium	O-H bend
1320-1210	Strong	C-O stretch
~1100	Strong	C-O-C stretch (ether)

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Fragmentation Data

m/z	Proposed Fragment
145	[M] ⁺
100	[M - COOH] ⁺
83	[M - COOH - NH ₃] ⁺
72	[C ₄ H ₈ O] ⁺
45	[COOH] ⁺

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of amino acid derivatives.

NMR Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

- **Sample Preparation:** Approximately 10-20 mg of **4-aminotetrahydro-2H-pyran-4-carboxylic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D_2O) or dimethyl sulfoxide- d_6 (DMSO-d_6). Tetramethylsilane (TMS) is typically used as an internal standard.
- **^1H NMR Acquisition:** Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** As a solid compound, the sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

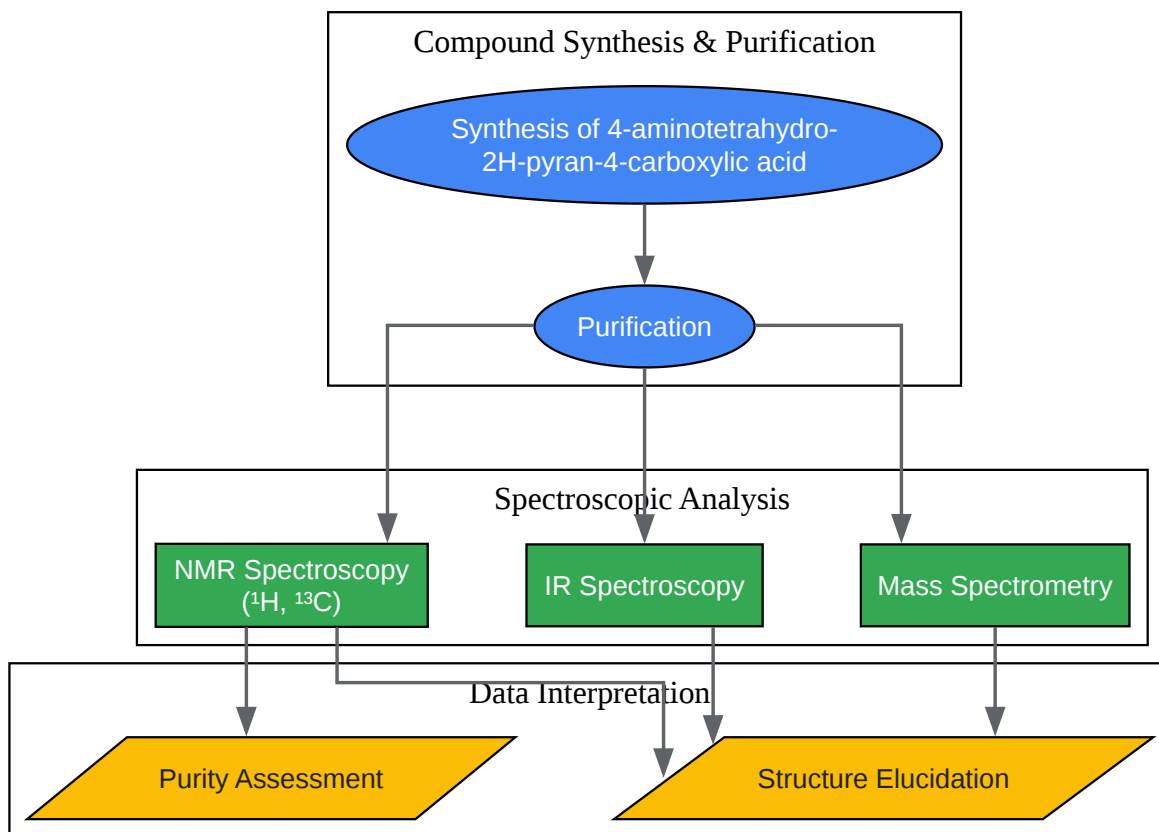
Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI) source.

- **Sample Introduction:** The sample is introduced into the ion source via a direct insertion probe or, if volatile enough, through a gas chromatograph.
- **Ionization:** In the EI source, the sample is bombarded with a beam of electrons (typically at 70 eV) to generate positively charged molecular ions and fragment ions.
- **Mass Analysis:** The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

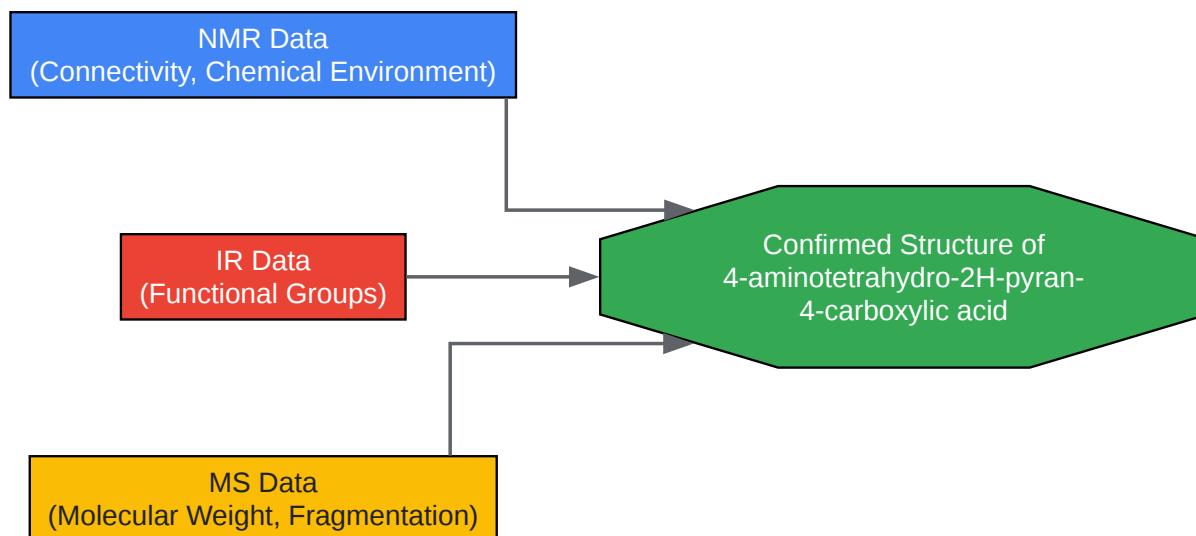
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4-aminotetrahydro-2H-pyran-4-carboxylic acid**.



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Caption: Workflow for the synthesis and spectroscopic analysis.



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Caption: Integration of spectroscopic data for structural confirmation.

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References

- 1. 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID(39124-20-4) 1H NMR [m.chemicalbook.com]
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